6-amino-5-chloro-2,3-dihydro-1H-inden-1-one
Overview
Description
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the indanone ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes that contribute to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2,3-dihydro-1H-inden-1-one.
Amination Reaction: The key step involves the introduction of the amino group at the 6th position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less versatile in certain chemical reactions.
6-amino-2,3-dihydro-1H-inden-1-one: Lacks the chloro group, which may affect its reactivity and biological activity.
5,6-dichloro-2,3-dihydro-1H-inden-1-one: Contains an additional chloro group, which can alter its chemical and biological properties.
Uniqueness
6-amino-5-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
6-amino-5-chloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHXNRLFZLFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622580 | |
Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64220-31-1 | |
Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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